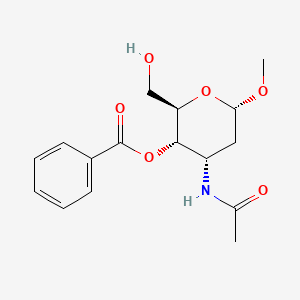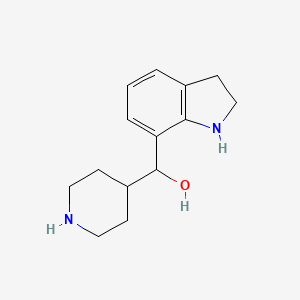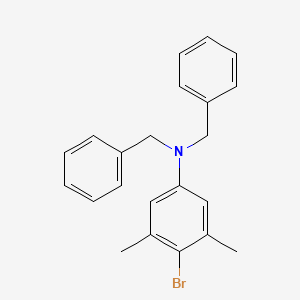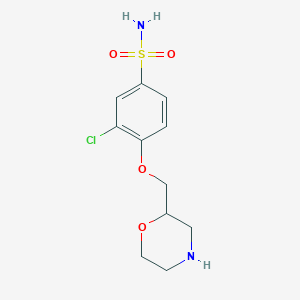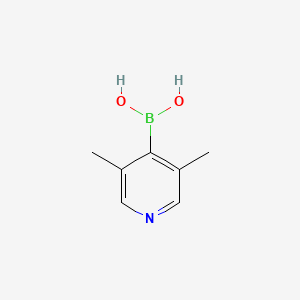![molecular formula C32H46N4O3 B13843601 2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide](/img/structure/B13843601.png)
2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-{4-[1-(2-ethoxyethyl)-1,3-benzodiazol-2-yl]piperidin-1-yl}ethyl)phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide is a complex organic compound with a molecular formula of C28H39N3O2 and a molecular weight of 449.639 g/mol . This compound is characterized by its intricate structure, which includes a benzodiazole ring, a piperidine ring, and various functional groups that contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1,3-benzodiazol-2-yl]piperidin-1-yl}ethyl)phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the benzodiazole and piperidine intermediates, followed by their coupling through a series of reactions to form the final compound. Industrial production methods may involve optimization of these steps to enhance yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the benzodiazole ring allows for oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents such as halogens or nitrating agents.
Hydrolysis: The ester and amide groups in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines
Aplicaciones Científicas De Investigación
2-[4-(2-{4-[1-(2-ethoxyethyl)-1,3-benzodiazol-2-yl]piperidin-1-yl}ethyl)phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways, making it a candidate for drug development.
Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1,3-benzodiazol-2-yl]piperidin-1-yl}ethyl)phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This binding can result in inhibition or activation of the target, leading to downstream effects that are relevant to its therapeutic or research applications .
Comparación Con Compuestos Similares
When compared to similar compounds, 2-[4-(2-{4-[1-(2-ethoxyethyl)-1,3-benzodiazol-2-yl]piperidin-1-yl}ethyl)phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole
- Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoate
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C32H46N4O3 |
|---|---|
Peso molecular |
534.7 g/mol |
Nombre IUPAC |
2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C32H46N4O3/c1-6-39-22-21-36-28-10-8-7-9-27(28)33-29(36)25-16-19-35(20-17-25)18-15-24-11-13-26(14-12-24)32(4,5)30(38)34-31(2,3)23-37/h7-14,25,37H,6,15-23H2,1-5H3,(H,34,38) |
Clave InChI |
CIHLOYIDHSSHSH-UHFFFAOYSA-N |
SMILES canónico |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)NC(C)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride](/img/structure/B13843518.png)
![(8S,9S,10S,11S,13S,14R,16S,17S)-17-[2-(1-ethoxyethoxy)acetyl]-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13843520.png)
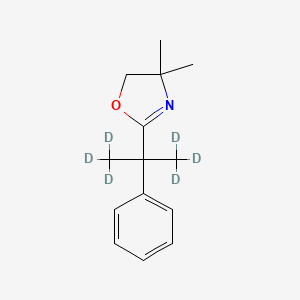
![[R,S]-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 11-methyl-11-(2-hydroxy-2-methyl) Propylamide Methyl Ester](/img/structure/B13843535.png)
![Tert-butyl 2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate](/img/structure/B13843546.png)
